

Technical Guide to α -Carboline-15N2: A Tool for Advanced Research

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Compound of Interest

Compound Name: *alpha*-Carboline-15N2

Cat. No.: B564853

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This technical guide provides a comprehensive overview of α -Carboline-15N2, a stable isotope-labeled compound designed for use by researchers, scientists, and drug development professionals. This document details available supplier information, purity specifications, and potential applications, with a focus on its utility in quantitative analysis and as a tracer in metabolic studies.

Supplier and Purity Information

α -Carboline-15N2 is available from several specialized chemical suppliers. While purity specifications can be lot-dependent, high-purity grades are available, often essential for sensitive analytical applications. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
BLD Pharm	1189983-12-7	C ₁₁ H ₈ ¹⁵ N ₂	170.18	Purity/Specification information available upon inquiry. [1]
LGC Standards	1189983-12-7	C ₁₁ H ₈ ¹⁵ N ₂	170.18	Sold as a stable isotope product. Certificate of Analysis provided. [2]
MedchemExpress	1189983-12-7	C ₁₁ H ₈ ¹⁵ N ₂	170.18	Suggested for use as an internal standard for quantitative analysis.

Note on Purity: While specific CoAs for α -Carboline-15N2 were not publicly available, a detailed synthesis and purification protocol for the unlabeled α -carboline has been published. This procedure, involving recrystallization, has been shown to yield the compound in >99% purity, as determined by quantitative NMR (qNMR). It is reasonable to expect that suppliers of the ¹⁵N-labeled analog employ similarly rigorous purification and quality control methods.

Experimental Protocols

The primary application of α -Carboline-15N2 is as an internal standard in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Its chemical identity to the unlabeled analyte, with a distinct mass difference, allows for precise correction of sample loss during preparation and variations in instrument response.

Representative Protocol: Quantification of an α -Carboline Analog in a Biological Matrix using LC-MS/MS

This protocol is adapted from methodologies used for the quantification of similar carboline alkaloids and demonstrates how α -Carboline-15N2 would be employed as an internal standard.

Objective: To quantify the concentration of a hypothetical α -carboline-based drug candidate in rat plasma.

Materials:

- Rat plasma samples
- α -Carboline-15N2 (Internal Standard, IS)
- Unlabeled α -carboline drug candidate (Analyte)
- Acetonitrile (ACN)
- Formic Acid (FA)
- Water, HPLC grade
- Solid Phase Extraction (SPE) cartridges
- LC-MS/MS system

Methodology:

- Preparation of Standards and Quality Controls (QCs):
 - Prepare stock solutions of the analyte and the IS (α -Carboline-15N2) in a suitable organic solvent (e.g., methanol or DMSO).
 - Create a series of calibration standards by spiking blank rat plasma with known concentrations of the analyte.
 - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation & SPE):

- To 100 µL of each plasma sample (calibration standards, QC_s, and unknown samples), add 10 µL of the α-Carboiline-15N₂ internal standard solution at a fixed concentration.
- Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
- Transfer the supernatant to a clean tube.
- Perform solid-phase extraction (SPE) for further cleanup if necessary, following the manufacturer's protocol for the chosen SPE cartridge.
- Evaporate the final eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
 - Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:

- Analyte (unlabeled): Determine the precursor ion (e.g., $[M+H]^+$) and a suitable product ion.
- Internal Standard (α -Carboline-15N2): The precursor ion will be $[M+2+H]^+$ due to the two ^{15}N atoms. A corresponding product ion should be determined.
- Optimize collision energy and other MS parameters for both the analyte and the IS.

• Data Analysis:

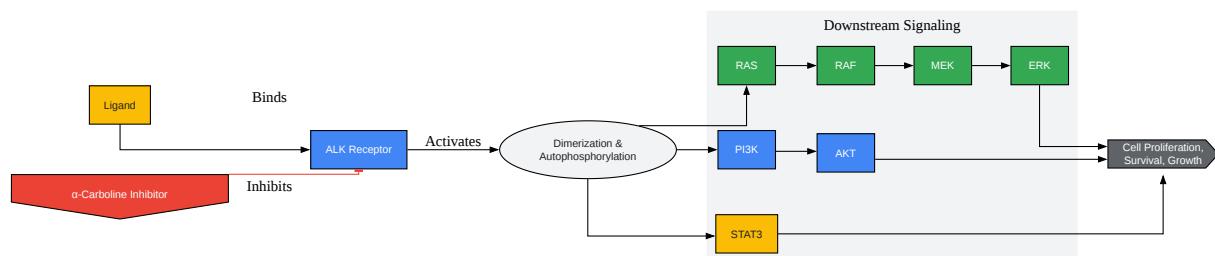
- Integrate the peak areas for both the analyte and the IS.
- Calculate the ratio of the analyte peak area to the IS peak area.
- Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Biological Context

α -Carboline and its derivatives are known to possess a wide range of biological activities, interacting with various cellular targets and signaling pathways. These activities include anti-tumor, anti-microbial, and anti-inflammatory properties.

One of the key areas of research for α -carboline derivatives is in the development of kinase inhibitors. For example, certain α -carboline compounds have been identified as inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is a key oncogenic driver in several cancers, including non-small cell lung cancer.

The diagram below illustrates a simplified representation of the ALK signaling pathway. α -Carboline-15N2 could be used in pharmacokinetic studies of novel α -carboline-based ALK inhibitors to understand their absorption, distribution, metabolism, and excretion (ADME) properties, which is a critical step in drug development.

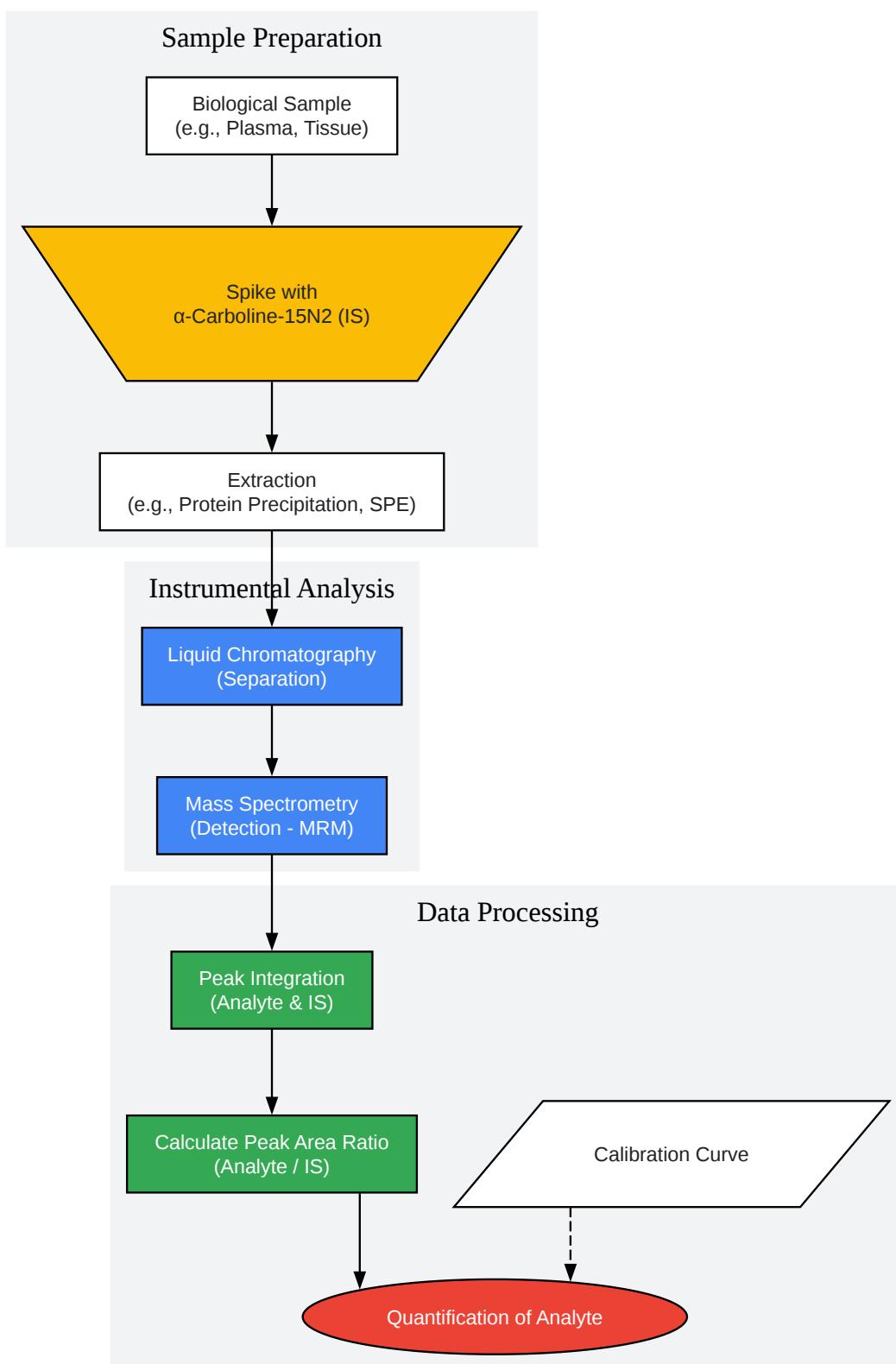


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Caption: Simplified ALK signaling pathway and the point of inhibition by α -carboline derivatives.

Visualization of Experimental Workflow

The use of a stable isotope-labeled internal standard like α -Carboline-15N2 is a cornerstone of modern quantitative bioanalysis. The following workflow diagram illustrates the key steps in a typical experiment.

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Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

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References

- 1. Alpha-Carboiline-15N2 | TRC-C176602-10MG | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
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